Home > Products > Screening Compounds P21810 > 2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-methylimidazo[1,2-a]pyridine-6-carboxamide
2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-methylimidazo[1,2-a]pyridine-6-carboxamide -

2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-methylimidazo[1,2-a]pyridine-6-carboxamide

Catalog Number: EVT-5781483
CAS Number:
Molecular Formula: C18H18FN3O2
Molecular Weight: 327.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-α]pyridine-8-carboxamide (CJ-033,466)

  • Compound Description: CJ-033,466 is a potent and selective serotonin 5-HT4 receptor partial agonist. [] It demonstrates nanomolar agonistic activity for the 5-HT4 receptor and exhibits a 1000-fold greater selectivity for this receptor compared to other 5-HT and dopamine D2 receptors. [] This selectivity makes CJ-033,466 a promising candidate for treating gastroparesis with potentially fewer side effects than existing drugs. [] In vivo studies using dogs showed that CJ-033,466 effectively stimulates gastric antral motility and accelerates the gastric emptying rate. []

(S)-N-(8-((4-(Cyclopentanecarbonyl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (Compound 10)

  • Compound Description: Compound 10 acts as a retinoic-acid-related orphan receptor γt (RORγt) inverse agonist. [] It exhibits good pharmacological potency in both biochemical and cell-based assays, effectively inhibiting RORγt activity. [] Moreover, compound 10 possesses excellent physicochemical properties, including low to medium plasma protein binding across species, making it a promising candidate for further development. [] Oral administration of compound 10 at 15 mg/kg in rodents resulted in significant lowering of IL-17 cytokine production in ex vivo antigen recall assays, demonstrating its in vivo activity. []

(S)-N-(8-((4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (Compound 33)

  • Compound Description: Similar to compound 10, compound 33 also acts as a RORγt inverse agonist. [] It demonstrates good pharmacological potencies in biochemical and cell-based assays, effectively inhibiting RORγt activity. [] Notably, compound 33 exhibits excellent physicochemical properties, including low to medium plasma protein binding across species, highlighting its potential as a drug candidate. [] In a rodent pharmacokinetic/pharmacodynamic (PK/PD) model, oral administration of compound 33 at 15 mg/kg resulted in a significant reduction in IL-17 cytokine production in ex vivo antigen recall assays, demonstrating its in vivo efficacy. []

N-(5-(2-(2,2-Dimethylpyrrolidin-1-yl)ethylcarbamoyl)-2-methylpyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide

  • Compound Description: This compound is a potent platelet-derived growth factor receptor (PDGFR) inhibitor with an IC50 of 3 nM in a cellular proliferation assay. [] This suggests potential as a treatment for pulmonary arterial hypertension (PAH). []

N-(5-(2-(2,6-cis-Dimethylpiperidin-1-yl)ethylcarbamoyl)-2-fluorophenyl)-7-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine-3-carboxamide

  • Compound Description: This compound is a PDGFR inhibitor with an IC50 of 45 nM in a cellular proliferation assay, suggesting potential as a treatment for PAH. []

5-(3-(Bicyclo[1.1.1]pentan-1-ylcarbamoyl)-4-fluorophenyl)-2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide (Compound 1)

  • Compound Description: Compound 1 is a hepatitis C virus nonstructural protein 5B (NS5B) inhibitor. [] This compound exhibits low turnover in rat and human liver S9 and hepatocyte incubations. [] The primary metabolic pathway observed for compound 1 is hydroxylation of the bicyclo[1.1.1]pentane moiety. [] Interestingly, in vivo studies using bile duct-cannulated rats revealed an unexpected metabolic pathway involving the conjugation of phosphocholine (POPC) to the bicyclic moiety. [] This conjugation, believed to occur via a two-step process involving hydroxylation and subsequent POPC addition by cytidine-diphosphocholine:1,2-diacylglycerol cholinephosphotransferase, raises concerns about potential interference with phospholipid synthesis. []

5-(3-(Bicyclo[1.1.1]pentan-1-ylcarbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide (Compound 2)

  • Compound Description: Similar to compound 1, compound 2 is also an NS5B inhibitor that exhibits low turnover in rat and human liver S9 and hepatocyte incubations. [] It primarily undergoes metabolic hydroxylation of the bicyclo[1.1.1]pentane moiety. [] In vivo studies with bile duct-cannulated rats revealed an unexpected metabolic pathway for compound 2 involving the conjugation of POPC to the bicyclic moiety. [] This POPC conjugation, believed to occur through a two-step process of hydroxylation followed by POPC addition by cytidine-diphosphocholine:1,2-diacylglycerol cholinephosphotransferase, raises concerns about potential interference with routine phospholipid synthesis. []

(-)-1-(2-Methoxyethyl)-N,N,2-trimethyl-8-phenyl-1,6,7,8-tetragidrohromeno[7,8-d]imidazole-5-carboxamide

  • Compound Description: This compound is an acid pump antagonist with potential for improving gastrointestinal motility. [] Specifically, it shows promise in treating diseases associated with pathological gastrointestinal motility by inducing phase III of migrating inter-digestive contractions (IMC). []

Properties

Product Name

2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-methylimidazo[1,2-a]pyridine-6-carboxamide

IUPAC Name

2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-methylimidazo[1,2-a]pyridine-6-carboxamide

Molecular Formula

C18H18FN3O2

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C18H18FN3O2/c1-21(9-10-24-2)18(23)14-5-8-17-20-16(12-22(17)11-14)13-3-6-15(19)7-4-13/h3-8,11-12H,9-10H2,1-2H3

InChI Key

XZDWZJBAYYHSMK-UHFFFAOYSA-N

SMILES

CN(CCOC)C(=O)C1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)F

Canonical SMILES

CN(CCOC)C(=O)C1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.